L-7-氮杂色氨酸

概述

描述

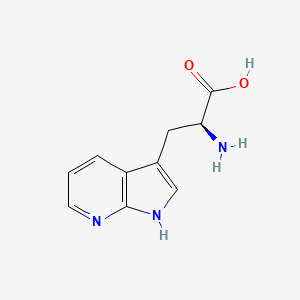

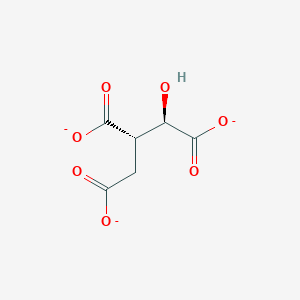

7-氮杂-L-色氨酸是天然存在的氨基酸色氨酸的类似物该化合物以色氨酸吲哚环中的碳原子被氮原子取代为特征,使其成为各种科学应用中独特而有价值的分子 .

科学研究应用

7-氮杂-L-色氨酸具有广泛的科学研究应用,包括:

化学: 它用作合成复杂分子的构建模块,并用作不对称合成中的手性助剂。

生物学: 该化合物用于蛋白质结构和功能研究,特别是在位点选择性同位素标记的背景下。

医学: 7-氮杂-L-色氨酸的研究包括其在药物开发中的潜在用途以及作为研究酶机制的探针。

作用机制

7-氮杂-L-色氨酸的作用机制涉及其与特定分子靶标和途径的相互作用。例如,它可以作为色氨酸吲哚裂解酶的底物,导致形成各种中间体,例如外部醛亚胺、醌型和氨基丙烯酸酯。 这些中间体在酶的催化机制中起着至关重要的作用,涉及质子转移和碳-碳键断裂 .

类似化合物:

色氨酸: 天然存在的氨基酸,结构类似,但在吲哚环中没有氮取代。

5-羟色氨酸: 色氨酸的羟基化衍生物,通常用作膳食补充剂。

6-氮杂-L-色氨酸: 另一种氮杂色氨酸类似物,氮原子在吲哚环中的不同位置被取代。

独特性: 7-氮杂-L-色氨酸由于其特定的氮取代而独一无二,赋予其独特的化学和生物学特性。 这种独特性使其在需要位点选择性修饰和研究酶机制的应用中具有价值 .

安全和危害

According to the safety data sheet, one should avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye when handling 7-Azatryptophan . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

未来方向

生化分析

Biochemical Properties

7-Azatryptophan plays a significant role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. One notable interaction is with tryptophan oxygenase, an enzyme found in Pseudomonas acidovorans. Together with L-tryptophan, 7-Azatryptophan acts as a synergistic inducer of this enzyme . Additionally, 7-Azatryptophan inhibits photosynthetic carbon assimilation, photosynthetic oxygen evolution, and nitrogen metabolism in the cyanobacterium Anabaena sp. Strain 1F . These interactions highlight the compound’s ability to modulate enzymatic activity and metabolic processes.

Cellular Effects

7-Azatryptophan has been shown to influence various cellular processes. In the cyanobacterium Anabaena doliolum, 7-Azatryptophan suppresses growth and induces heterocyst differentiation in nitrogen-free medium . This compound also affects the spacing pattern of heterocysts and the probability of proheterocyst regression in different nitrogen-supplemented media . These effects suggest that 7-Azatryptophan can modulate cell differentiation and growth in response to nitrogen availability.

Molecular Mechanism

The molecular mechanism of 7-Azatryptophan involves its interaction with specific biomolecules. For instance, it has been shown to bind to lysozyme in Enterobacteria phage lambda . This binding interaction likely contributes to its ability to modulate enzymatic activity. Additionally, 7-Azatryptophan can act as an inhibitor or activator of enzymes, depending on the specific context of its interaction. Changes in gene expression may also occur as a result of these interactions, further influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-Azatryptophan can change over time. Studies have shown that the fluorescence properties of 7-Azatryptophan are influenced by solvent polarity and temperature . For example, the fluorescence emission behavior of 7-Azatryptophan in reverse micelles of dioctyl sulfosuccinate in n-heptane varies with the degree of hydration . These findings suggest that the stability and degradation of 7-Azatryptophan can be affected by environmental conditions, which in turn may influence its long-term effects on cellular function.

Metabolic Pathways

7-Azatryptophan is involved in several metabolic pathways. It is biosynthetically incorporated into bacterial proteins and can serve as an intrinsic fluorescence probe for protein structure and dynamics . The metabolic pathways of 7-Azatryptophan likely involve interactions with enzymes such as tryptophan oxygenase and other cofactors that facilitate its incorporation into proteins. These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of 7-Azatryptophan within cells and tissues are influenced by its interactions with transporters and binding proteins. For example, 7-Azatryptophan can be incorporated into bacterial proteins, suggesting that it is actively transported and localized within specific cellular compartments

Subcellular Localization

7-Azatryptophan exhibits specific subcellular localization patterns. It can be incorporated into bacterial proteins and used as a fluorescence probe to study protein structure and dynamics . The subcellular localization of 7-Azatryptophan may be directed by targeting signals or post-translational modifications that guide it to specific compartments or organelles. These localization patterns can influence its activity and function within the cell.

准备方法

合成路线和反应条件: 7-氮杂-L-色氨酸的合成可以通过手性亲核甘氨酸当量的不对称烷基化来实现。一种方法涉及使用衍生自甘氨酸席夫碱与手性三齿配体的 Ni(II) 配合物。 手性亲核甘氨酸衍生的 Ni-配合物与 3-(氯甲基)-1H-吡咯并[2,3-b]吡啶在便利条件下反应,产生相应的烷基化 Ni-配合物,具有优异的非对映选择性和 74% 的产率 .

工业生产方法: 7-氮杂-L-色氨酸的工业生产可以使用基因编码系统来实现。 例如,在埃希氏大肠杆菌中表达来自热生嗜盐菌的色氨酸合酶 β 亚基 (TrpB) 使得能够从 7-氮杂吲哚和丝氨酸合成 7-氮杂-L-色氨酸 .

化学反应分析

反应类型: 7-氮杂-L-色氨酸会发生各种化学反应,包括:

氧化: 该化合物可以被氧化以形成不同的产物,具体取决于所用试剂和条件。

还原: 还原反应可以改变分子中存在的官能团。

取代: 吲哚环中的氮原子可以参与取代反应,导致形成各种衍生物。

常用试剂和条件:

氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。

还原: 通常使用硼氢化钠和氢化铝锂等还原剂。

取代: 取代反应可能涉及卤代烷烃和酰氯等试剂。

主要产物: 由这些反应形成的主要产物取决于所用试剂和条件。 例如,氧化可能会产生不同的氧化衍生物,而取代反应可以产生各种取代的氮杂色氨酸化合物 .

相似化合物的比较

Tryptophan: The naturally occurring amino acid with a similar structure but without the nitrogen substitution in the indole ring.

5-Hydroxytryptophan: A hydroxylated derivative of tryptophan, commonly used as a dietary supplement.

6-Aza-L-tryptophan: Another aza-tryptophan analog with the nitrogen atom substituted at a different position in the indole ring.

Uniqueness: 7-Aza-L-tryptophan is unique due to its specific nitrogen substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for applications requiring site-selective modifications and studies of enzyme mechanisms .

属性

IUPAC Name |

(2S)-2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c11-8(10(14)15)4-6-5-13-9-7(6)2-1-3-12-9/h1-3,5,8H,4,11H2,(H,12,13)(H,14,15)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNLOIIPRZGMRAB-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NC=C2CC(C(=O)O)N)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(NC=C2C[C@@H](C(=O)O)N)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40964394 | |

| Record name | 7-Aza-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40964394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49758-35-2 | |

| Record name | 7-Aza-L-tryptophan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049758352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Aza-L-tryptophan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04206 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 7-Aza-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40964394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-AZA-L-TRYPTOPHAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72B59WRT3H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 7-azatryptophan?

A1: The molecular formula of 7-azatryptophan is C11H11N3O2, and its molecular weight is 217.22 g/mol.

Q2: How does the spectroscopic data of 7-azatryptophan differ from tryptophan, and why is this significant?

A2: 7-Azatryptophan exhibits red-shifted absorption and emission spectra compared to tryptophan. [, , ] This red shift allows for selective excitation and detection of 7-azatryptophan even in the presence of multiple tryptophan residues, a common challenge when studying proteins. [, , ] Additionally, unlike tryptophan which displays a multi-exponential fluorescence decay in water, 7-azatryptophan exhibits single-exponential decay under suitable conditions, simplifying data analysis. [, ]

Q3: How is 7-azatryptophan incorporated into proteins?

A3: 7-Azatryptophan can be incorporated into proteins through biosynthetic means. [, , , , , ] This involves using tryptophan-auxotrophic bacterial strains that are unable to synthesize tryptophan. When these strains are grown in media supplemented with 7-azatryptophan, the bacteria incorporate the analogue into proteins in place of tryptophan.

Q4: How does 7-azatryptophan act as a probe for protein structure and dynamics?

A4: The fluorescence properties of 7-azatryptophan, particularly its sensitivity to the local environment, make it a valuable probe for studying protein structure and dynamics. [, , , ] Changes in fluorescence intensity, lifetime, and anisotropy upon binding events, conformational changes, or alterations in the surrounding environment can provide valuable information about protein behavior. [, , , ]

Q5: What are some specific examples of how 7-azatryptophan has been used to study proteins?

A5: 7-Azatryptophan has been used in a variety of protein studies, including:* Investigating the complex formation between avidin and biotinylated 7-azatryptophan. []* Probing structural changes in tryptophanyl-tRNA synthetase upon binding to substrates and analogues. []* Monitoring the conformational changes in plasminogen activator inhibitor-1 during its inhibition mechanism. []* Studying the interaction of the Ras-binding domain of c-Raf-1 with Ras. []* Examining the accessibility of tryptophan residues in phage lambda lysozyme. []

Q6: Can 7-azatryptophan affect the activity or stability of proteins?

A6: While 7-azatryptophan is generally well-tolerated, its incorporation can sometimes affect protein stability and activity, depending on the specific protein and the location of the substitution. [, , , ] For example, in phage lambda lysozyme, 7-azatryptophan incorporation led to decreased stability at low pH. [] In staphylococcal nuclease, the incorporation of specific 7-azatryptophan analogues was shown to either slightly stabilize or destabilize the protein, depending on the analogue used. []

Q7: Are there any limitations to using 7-azatryptophan as a probe?

A8: Despite its advantages, there are some limitations to consider when using 7-azatryptophan. The incorporation process can be complex, requiring specific bacterial strains and growth conditions. [, , ] Additionally, the sensitivity of 7-azatryptophan to its environment, while beneficial for probing protein dynamics, can also lead to complexities in data interpretation. Careful experimental design and control experiments are crucial to ensure accurate conclusions.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(S)-cyano-(4-fluoro-3-phenoxyphenyl)methyl] (1R,3S)-3-[(Z)-3-butoxy-3-oxoprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B1233798.png)

![(4E,18E)-11,12,13,14,16,17,27a-heptahydroxy-6'-(2-hydroxybutyl)-2,2,11,15,17,28-hexamethyl-2,3,3',3a,4',5',6,6',7,8,9,10,11,12,13,14,15,16,17,22,23,26,27,27a-tetracosahydro-20H-spiro[22,26-methanofuro[2,3-h][1,5]dioxacyclohexacosine-24,2'-pyran]-20-one](/img/structure/B1233802.png)

![(4E,7E,10E,13E,16E,19E)-N-[2-(3,4-dihydroxyphenyl)ethyl]docosa-4,7,10,13,16,19-hexaenamide](/img/structure/B1233807.png)